molecular formula C9H12ClN3O2 B2576483 2-Pyrrolidin-1-ylpyrimidine-4-carboxylic acid;hydrochloride CAS No. 2361643-61-8

2-Pyrrolidin-1-ylpyrimidine-4-carboxylic acid;hydrochloride

Cat. No. B2576483
CAS RN: 2361643-61-8
M. Wt: 229.66
InChI Key: GGIIQDNTBSZNPX-UHFFFAOYSA-N
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Description

“2-Pyrrolidin-1-ylpyrimidine-4-carboxylic acid;hydrochloride” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H12ClN3O2 . The structure includes a pyrrolidine ring, a pyrimidine ring, and a carboxylic acid group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 229.66 . It has 15 heavy atoms, 6 aromatic heavy atoms, and 2 rotatable bonds . The compound is soluble, with a solubility of 0.621 mg/ml .

Advantages and Limitations for Lab Experiments

2-Pyrrolidin-1-ylpyrimidine-4-carboxylic acid;hydrochloride has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound is also readily available, making it a cost-effective option for research. However, this compound has some limitations. It is a highly reactive compound that can decompose under certain conditions, making it difficult to handle. This compound is also relatively insoluble in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-Pyrrolidin-1-ylpyrimidine-4-carboxylic acid;hydrochloride. One potential direction is the development of this compound-based anticancer drugs. This compound has shown promise as an inhibitor of cancer cell growth, and further research could lead to the development of new anticancer agents. Another potential direction is the study of this compound's anti-inflammatory effects. This compound could be developed as a new treatment for inflammatory diseases such as rheumatoid arthritis. Finally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in other fields of research.

Synthesis Methods

2-Pyrrolidin-1-ylpyrimidine-4-carboxylic acid;hydrochloride can be synthesized through a multi-step process that involves the reaction of pyrrolidine with 4-chloro-2-methylpyrimidine-5-carboxylic acid. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide. The resulting product is then purified through various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-Pyrrolidin-1-ylpyrimidine-4-carboxylic acid;hydrochloride has been extensively studied for its potential applications in various fields of research. One of the major applications of this compound is in the synthesis of pharmaceuticals. This compound is a key intermediate in the synthesis of various drugs such as antiviral agents, anticancer drugs, and anti-inflammatory agents. This compound has also been used in the synthesis of agrochemicals such as herbicides and fungicides.

Safety and Hazards

The compound is classified as a warning signal word . The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-pyrrolidin-1-ylpyrimidine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2.ClH/c13-8(14)7-3-4-10-9(11-7)12-5-1-2-6-12;/h3-4H,1-2,5-6H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIIQDNTBSZNPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2361643-61-8
Record name 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride
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